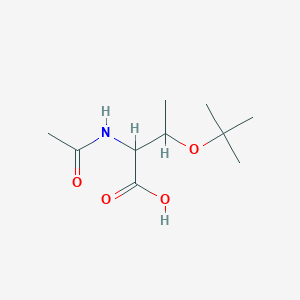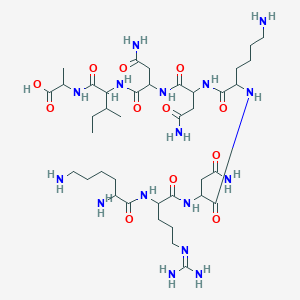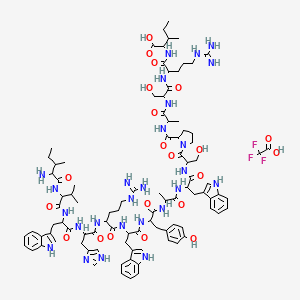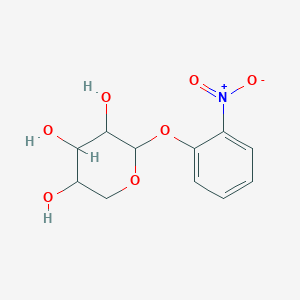
2-Nitrophenyl beta-D-Xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl beta-D-Xylopyranoside is a synthetic sugar derivative with the empirical formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is primarily used as a chromogenic substrate for the enzyme beta-xylosidase, which hydrolyzes the compound to release 2-nitrophenol, a yellow-colored product that can be easily quantified .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl beta-D-Xylopyranoside typically involves the glycosylation of 2-nitrophenol with a protected xylopyranosyl donor. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the selective formation of the beta-glycosidic bond .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, purification through chromatography, and crystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyl beta-D-Xylopyranoside undergoes hydrolysis in the presence of beta-xylosidase, resulting in the formation of 2-nitrophenol and D-xylose . This hydrolysis reaction is commonly used in enzymatic assays to measure beta-xylosidase activity.
Common Reagents and Conditions:
Hydrolysis: Beta-xylosidase enzyme, aqueous buffer solutions (e.g., phosphate buffer), and controlled pH conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly associated with this compound, general reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) could theoretically be used under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-nitrophenol and D-xylose.
Applications De Recherche Scientifique
2-Nitrophenyl beta-D-Xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Mécanisme D'action
The primary mechanism of action for 2-Nitrophenyl beta-D-Xylopyranoside involves its hydrolysis by beta-xylosidase. The enzyme binds to the substrate and catalyzes the cleavage of the beta-glycosidic bond, releasing 2-nitrophenol and D-xylose . The released 2-nitrophenol can be quantified spectrophotometrically, providing a measure of enzyme activity .
Comparaison Avec Des Composés Similaires
2-Nitrophenyl beta-D-Glucopyranoside: Similar structure but with a glucose moiety instead of xylose.
2-Nitrophenyl beta-D-Galactopyranoside: Contains a galactose moiety.
p-Nitrophenyl beta-D-Xylopyranoside: Similar compound with a para-nitro group instead of ortho.
Uniqueness: 2-Nitrophenyl beta-D-Xylopyranoside is unique due to its specific interaction with beta-xylosidase, making it a valuable tool in enzymatic assays for this enzyme. Its chromogenic properties allow for easy quantification of enzyme activity, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQCLGUTGDQYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
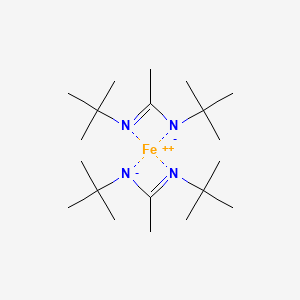
![5-[[2-(3-Aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13399158.png)
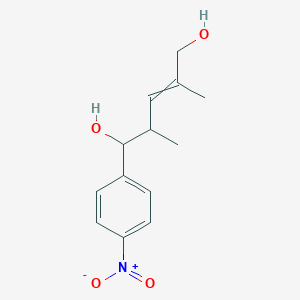
![7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13399170.png)
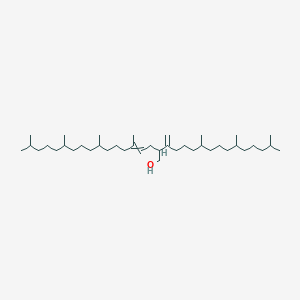
![2-[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B13399183.png)
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid](/img/structure/B13399185.png)

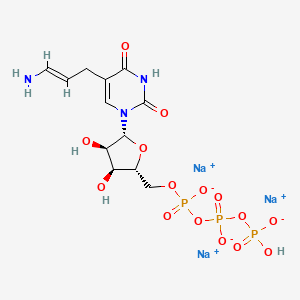
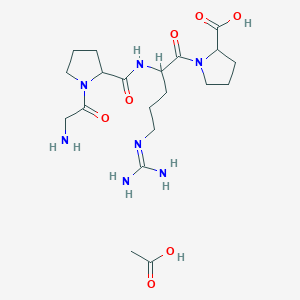
![N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide](/img/structure/B13399219.png)
